molecular formula C6H11N B13490240 Bicyclo[2.1.1]hexan-2-amine

Bicyclo[2.1.1]hexan-2-amine

Cat. No.: B13490240
M. Wt: 97.16 g/mol
InChI Key: SKEHVDKKFUERBO-UHFFFAOYSA-N
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Description

Bicyclo[211]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of a six-membered ring fused with a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexan-2-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be catalyzed by Lewis acids, such as BF3·Et2O, and involves the cycloaddition of bicyclo[1.1.0]butanes with various dienes .

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes. These processes are designed to be efficient and modular, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[2.1.1]hexan-2-amine

InChI

InChI=1S/C6H11N/c7-6-3-4-1-5(6)2-4/h4-6H,1-3,7H2

InChI Key

SKEHVDKKFUERBO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)N

Origin of Product

United States

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